3-(2-Fluorophenyl)-4H-1,2,4-triazole

Description

BenchChem offers high-quality 3-(2-Fluorophenyl)-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

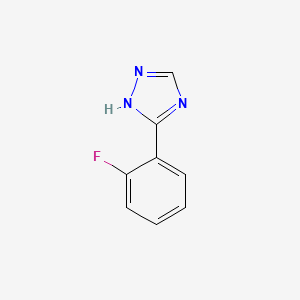

5-(2-fluorophenyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBZSRUEXQMPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-(2-Fluorophenyl)-1,2,4-triazole

The following technical guide provides an in-depth analysis of 3-(2-Fluorophenyl)-1,2,4-triazole , a fluorinated heterocyclic building block used in medicinal chemistry.

Executive Summary

3-(2-Fluorophenyl)-1,2,4-triazole (CAS 1505273-47-1 ) is a critical pharmacophore in modern drug discovery, serving as a bioisostere for amides and esters. Its structural uniqueness lies in the ortho-fluorine substitution on the phenyl ring, which introduces specific steric and electronic effects that modulate metabolic stability and binding affinity in protein-ligand interactions. This guide outlines its chemical identity, a validated synthesis protocol, and its application in pharmaceutical development.

Chemical Identity & Database Integration

The nomenclature of 1,2,4-triazoles is complicated by annular tautomerism. In solution, the hydrogen atom on the triazole ring rapidly migrates between nitrogen atoms (N1, N2, and N4). While the CAS registry often defaults to the 1H tautomer, the 4H form is energetically significant in binding interactions.

| Attribute | Detail |

| Primary CAS Number | 1505273-47-1 |

| IUPAC Name | 3-(2-Fluorophenyl)-1H-1,2,4-triazole |

| Common Synonyms | 5-(2-Fluorophenyl)-1H-1,2,4-triazole; 3-(2-Fluorophenyl)-4H-1,2,4-triazole |

| Molecular Formula | C₈H₆FN₃ |

| Molecular Weight | 163.15 g/mol |

| SMILES | FC1=CC=CC=C1C2=NC=NN2 |

| InChIKey | SXTVMFVDIXCXFW-UHFFFAOYSA-N |

| Predicted LogP | ~1.61 (Lipophilic, suitable for CNS penetration) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

Tautomeric Equilibrium

The compound exists in dynamic equilibrium. The ortho-fluorine atom can influence the preferred tautomer through intramolecular hydrogen bonding or electrostatic repulsion with the lone pairs on the triazole nitrogens.

Figure 1: The dynamic proton migration in the 1,2,4-triazole ring. The 4H-tautomer is often the active species in metal coordination and specific enzyme pockets.

Validated Synthesis Protocol

Objective: Synthesize 3-(2-Fluorophenyl)-1,2,4-triazole from 2-fluorobenzonitrile. Rationale: This route avoids the use of unstable acid chlorides and provides a high-yielding, scalable pathway via an amidrazone intermediate.

Reaction Scheme

-

Activation: 2-Fluorobenzonitrile + Hydrazine

Amidrazone intermediate. -

Cyclization: Amidrazone + Formic Acid

1,2,4-Triazole ring closure.

Step-by-Step Methodology

Reagents:

-

2-Fluorobenzonitrile (1.0 eq)

-

Hydrazine hydrate (80% or 64% aq., 5.0 eq)

-

Formic acid (98%, Solvent/Reagent)

-

Ethanol (absolute)[1]

-

Sodium bicarbonate (sat. aq.)

Protocol:

-

Amidrazone Formation:

-

Dissolve 2-fluorobenzonitrile (10 mmol) in absolute ethanol (20 mL).

-

Add hydrazine hydrate (50 mmol) dropwise at room temperature.

-

Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) for the disappearance of the nitrile.

-

Note: The amidrazone intermediate is often polar and may not migrate far on silica.

-

Concentrate the reaction mixture in vacuo to remove excess hydrazine and ethanol. The residue (crude 2-fluorobenzimidrazide) is used directly.

-

-

Cyclization:

-

Workup & Purification:

-

Cool the mixture to room temperature and pour onto crushed ice (50 g).

-

Neutralize carefully with saturated NaHCO₃ solution or solid Na₂CO₃ until pH ~7–8. Caution: Vigorous CO₂ evolution.

-

Extract with Ethyl Acetate (3 × 30 mL).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (EtOAc/Hexane gradient).

-

Validation Criteria (Self-Validating System):

-

¹H NMR (DMSO-d₆, 400 MHz): Look for the triazole C-H singlet around

8.5–9.0 ppm. The aromatic region should show 4 protons with characteristic splitting for ortho-substitution (multiplets). A broad singlet for NH should be visible (exchangeable). -

¹⁹F NMR: A single distinct peak around -110 to -120 ppm (relative to CFCl₃), shifted slightly from the starting nitrile.

-

MS (ESI): [M+H]⁺ peak at m/z 164.1.

Figure 2: Synthetic workflow for the conversion of 2-fluorobenzonitrile to the target triazole.

Pharmaceutical Utility & Applications

Bioisosterism

The 1,2,4-triazole ring is a classic bioisostere for the amide bond (–CONH–). It mimics the planar geometry and hydrogen-bonding capability of the amide but offers significantly improved metabolic stability against peptidases and esterases.

The "Ortho-Fluorine" Effect

The presence of the fluorine atom at the ortho-position (C2 of the phenyl ring) is not merely decorative. It serves three specific functions in drug design:

-

Conformational Lock: The fluorine atom can create a dipole-dipole interaction or steric clash with the triazole ring, restricting rotation around the phenyl-triazole bond. This pre-organizes the molecule into a bioactive conformation.

-

Metabolic Blocking: The C2 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this site, prolonging half-life (

). -

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the triazole NH, potentially altering its hydrogen-bond donor strength.

Potential Therapeutic Areas[6]

-

Kinase Inhibitors: As a hinge-binding motif in ATP-competitive inhibitors.

-

Antifungals: Analogous to the fluconazole scaffold, though typically requiring N1-substitution for CYP51 inhibition.

-

CNS Agents: The high lipophilicity and low molecular weight facilitate Blood-Brain Barrier (BBB) penetration.

Safety & Handling

-

Hazard Classification: GHS Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use in a fume hood. The intermediate amidrazone can be toxic if inhaled.[6]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can facilitate ring-opening or hydrate formation.

References

-

PubChem. (2025).[6] Compound Summary: 3-(2-Fluorophenyl)-1,2,4-triazole. National Library of Medicine. Retrieved from [Link]

-

Frontiers in Chemistry. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-Triazoles. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. 3-(3-Fluorophenyl)-4H-1,2,4-triazole [myskinrecipes.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Trifluoromethyl)-1H-1,2,4-triazole | C3H2F3N3 | CID 18944011 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-(2-Fluorophenyl)-4H-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 3-(2-Fluorophenyl)-4H-1,2,4-triazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document synthesizes predicted and representative spectroscopic data based on extensive analysis of analogous compounds, offering a robust framework for its identification and characterization. We delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, explaining the causal relationships behind the expected spectral features. The protocols described herein are designed to be self-validating, providing researchers with the tools to confidently identify and characterize this and related molecular entities.

Molecular Structure and Significance

3-(2-Fluorophenyl)-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a 2-fluorophenyl group at the 3-position. The 1,2,4-triazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectroscopic characterization is therefore a critical first step in any research and development endeavor involving this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 3-(2-Fluorophenyl)-4H-1,2,4-triazole. These predictions are based on the analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Triazole) | ~14.0 | broad singlet | - |

| CH (Triazole) | ~8.5 | singlet | - |

| CH (Fluorophenyl) | 7.8 - 7.2 | multiplet | - |

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-(2-Fluorophenyl)-4H-1,2,4-triazole.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for many organic compounds and its ability to allow for the observation of exchangeable protons like N-H.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds. This delay allows for the full relaxation of protons, ensuring quantitative accuracy if needed.

-

Acquisition Time (aq): Approximately 4 seconds.

-

Spectral Width (sw): 0-16 ppm.

Interpretation of the ¹H NMR Spectrum

-

NH Proton: The N-H proton of the triazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift (around 14.0 ppm). This is due to its acidic nature and involvement in intermolecular hydrogen bonding.

-

Triazole CH Proton: The C-H proton on the triazole ring is anticipated to resonate as a sharp singlet around 8.5 ppm. Its downfield shift is a result of the deshielding effect of the adjacent nitrogen atoms.

-

Fluorophenyl Protons: The four protons of the 2-fluorophenyl group will appear as a complex multiplet in the aromatic region (7.2-7.8 ppm). The complexity arises from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The fluorine atom will induce through-bond couplings to the ortho, meta, and para protons, further splitting the signals.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for 3-(2-Fluorophenyl)-4H-1,2,4-triazole are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine (¹JCF, ²JCF, etc., Hz) |

| C=N (Triazole) | ~160 | - |

| C-H (Triazole) | ~145 | - |

| C-F (Fluorophenyl) | ~160 | d, ¹JCF ≈ 250 Hz |

| C-C (ipso, Fluorophenyl) | ~120 | d, ²JCF ≈ 15 Hz |

| C-H (Fluorophenyl) | 132 - 116 | d or dd |

Experimental Protocol for ¹³C NMR Acquisition

Instrumentation:

-

A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

Sample Preparation:

-

The same sample prepared for ¹H NMR can be used.

Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-200 ppm.

Interpretation of the ¹³C NMR Spectrum

-

Triazole Carbons: The two carbon atoms of the triazole ring are expected to appear at downfield chemical shifts (around 160 ppm and 145 ppm) due to the electron-withdrawing nature of the nitrogen atoms.

-

Fluorophenyl Carbons: The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The other carbon atoms in the phenyl ring will also show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), resulting in doublets or doublets of doublets. A computational method that accurately predicts both chemical shifts and C-F coupling constants can be a valuable tool for interpreting these complex spectra[1].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3000 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=N Stretch (Triazole) | 1620 - 1580 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1100 | Strong |

Experimental Protocol for FT-IR Acquisition

Instrumentation:

-

An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the clean ATR crystal should be collected before scanning the sample.

Interpretation of the FT-IR Spectrum

-

N-H Stretch: A broad absorption band in the region of 3100-3000 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.

-

C-H Aromatic Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the C=N bonds in the triazole ring and the C=C bonds in the phenyl ring are expected in the 1620-1450 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1250-1100 cm⁻¹ range is indicative of the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 178.06 | Molecular ion peak (protonated) |

| [M]⁺˙ | 177.05 | Molecular ion peak (radical cation) |

| [M-N₂]⁺˙ | 149.05 | Loss of a nitrogen molecule |

| [C₆H₄F]⁺ | 95.03 | Fluorophenyl cation |

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation (for ESI):

-

Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source.

Data Acquisition (ESI):

-

Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing compounds.

-

Mass Range: Scan from m/z 50 to 500.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at m/z 178.06. In EI-MS, the molecular ion radical cation [M]⁺˙ would be observed at m/z 177.05.

-

Fragmentation Pattern: A common fragmentation pathway for 1,2,4-triazoles involves the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 149.05[2][3][4][5]. Another likely fragmentation is the cleavage of the bond between the triazole and the phenyl ring, leading to the formation of a fluorophenyl cation at m/z 95.03.

Visualization of Molecular Structure and Workflow

Molecular Structure of 3-(2-Fluorophenyl)-4H-1,2,4-triazole

Caption: Molecular structure of 3-(2-Fluorophenyl)-4H-1,2,4-triazole.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of 3-(2-Fluorophenyl)-4H-1,2,4-triazole.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for 3-(2-Fluorophenyl)-4H-1,2,4-triazole. By leveraging data from analogous structures, we have constructed a reliable predictive framework for its ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra. The detailed experimental protocols and interpretative guidelines furnished herein are intended to empower researchers in their synthetic and analytical endeavors. A thorough and accurate spectroscopic characterization is the bedrock upon which successful drug discovery and materials science research are built.

References

- Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (2006). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-343.

- Blackman, A. J., & Bowie, J. H. (1972). Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. Australian Journal of Chemistry, 25(2), 335-343.

- Antypenko, L. M., & Kolisnyk, I. V. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current issues in pharmacy and medicine: science and practice, 18(3).

- Singh, P., & Kumar, R. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3), 106-114.

- Potts, K. T., & Singh, U. P. (1971). Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement. Australian Journal of Chemistry, 24(7), 1561-1564.

- Trivedi, M. K., & Branton, A. (2016). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine, 10(2), 1-8.

- Abdulrasool, M. M., & Jawad, A. H. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 2(4), 1110-1117.

- Al-Azzawi, L. S. J., & Al-Obaidi, A. S. M. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Global Pharma Technology, 10(12), 362-373.

- Ali, R. A., Amer, Z., & Al-Tamimi, E. O. (2016). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo, 14(1).

- Bachmann, F., Cremer, C., Froehling, B., Murphy, B., Zhang, G., & Torgerson, P. (2022). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. Molbank, 2023(1), M1561.

- Cheng, Y. R. (2022).

- El-Faham, A., El-Sayed, B. A., & Al-Otaibi, E. A. (2019). Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine. Crystals, 9(10), 503.

- Sravya, G., & Sridhara, C. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.

- Khan, I., Ibrar, A., & Abbas, N. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 1(1), 1-10.

- Osińska, I., Szmit, E., & Małecki, J. G. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

- Tierney, J., & Alam, M. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). International Journal of Organic Chemistry, 3(4), 221-229.

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Glaser-Hay Coupling of Arylhydrazines and Terminal Alkynes. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(3-Fluorophenyl)-4H-1,2,4-triazole. Retrieved from [Link]

- Silva, M. M. C. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança.

-

NIST. (n.d.). 4H-1,2,4-triazole. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Bromophenyl)-1H-[2][3][4]triazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Retrieved from [Link]

- Itami, K., et al. (2022). Synthesis, Properties and Derivatization to Densely Substituted Carbon Nanorings. ChemRxiv.

-

PubChem. (n.d.). 3H-1,2,4-triazole. Retrieved from [Link]

- Desai, N. C., & Trivedi, A. R. (2012). Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. E-Journal of Chemistry, 9(2), 794-802.

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

Sources

Methodological & Application

High-throughput screening with 3-(2-Fluorophenyl)-4H-1,2,4-triazole

As a Senior Application Scientist, this document provides a comprehensive guide to developing a high-throughput screening (HTS) campaign for 3-(2-Fluorophenyl)-4H-1,2,4-triazole, a member of a privileged class of heterocyclic compounds. This guide is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and successful screening.

Introduction: The Promise of a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2][3][4] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal core for interacting with diverse biological targets.[5] This scaffold is found in drugs with activities ranging from antifungal (e.g., Fluconazole) and anticancer (e.g., Letrozole) to antiviral (e.g., Ribavirin).[1][6]

The subject of this guide, 3-(2-Fluorophenyl)-4H-1,2,4-triazole, incorporates a strategic modification: a fluorine atom on the phenyl ring. Fluorination is a common tactic in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[7] Given this pedigree, the compound represents a promising candidate for HTS campaigns aimed at discovering novel modulators of therapeutically relevant pathways. This document outlines a strategic approach to screening this compound, from initial biochemical assays to cell-based validation.

Part 1: HTS Campaign Strategy & Workflow

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate "hits" from a large-scale screen.[8][9] The workflow is structured as a funnel, starting with a broad primary screen to identify any activity, followed by increasingly specific secondary and confirmatory assays to eliminate false positives and characterize the mechanism of action.

Caption: High-Throughput Screening (HTS) cascade for hit identification and validation.

Part 2: Biochemical Screening Protocol - Fluorescence Polarization Assay

Application Focus: Identifying direct binding inhibitors of a target protein (e.g., a kinase or protease).

Principle of the Assay: Fluorescence Polarization (FP) is a robust, homogeneous assay technology ideal for HTS.[10] It measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[11] A small, unbound tracer tumbles rapidly, resulting in depolarized emitted light (low FP signal). When the tracer binds to a larger protein, its tumbling slows dramatically, leading to highly polarized emitted light (high FP signal).[10] A test compound that competes with the tracer for the binding site will displace it, causing a decrease in the FP signal.

Caption: Principle of a competitive Fluorescence Polarization (FP) binding assay.

Detailed Protocol: FP-Based Kinase Binding Assay

This protocol is designed for a 384-well microplate format, a standard in HTS for balancing throughput and reagent consumption.[12]

1. Reagent Preparation:

- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100. Causality: This buffer composition is designed to maintain protein stability and prevent non-specific binding.

- Target Protein: Recombinant Kinase X, diluted to 2X final concentration (e.g., 20 nM) in Assay Buffer. Expertise: The optimal protein concentration should be close to the dissociation constant (Kd) of the tracer to ensure a sensitive assay window.[13]

- Fluorescent Tracer: Kinase-specific fluorescent probe, diluted to 2X final concentration (e.g., 10 nM) in Assay Buffer. Expertise: The tracer concentration should ideally be below its Kd for the target to maximize the binding-dependent signal change.[13]

- Test Compound: 3-(2-Fluorophenyl)-4H-1,2,4-triazole, prepared as a 10 mM stock in 100% DMSO. Create a dilution series for dose-response curves.

- Controls:

- Positive Control: A known, potent inhibitor of Kinase X.

- Negative Control: 100% DMSO.

2. Assay Plate Layout & Procedure:

| Parameter | Description |

| Plate Type | 384-well, low-volume, non-binding black plate |

| Assay Volume | 20 µL |

| Compound Dispensing | Use an acoustic dispenser (e.g., Echo) to add 100 nL of compound/control from source plates into the assay plate. |

| Reagent Addition 1 | Add 10 µL of 2X Target Protein solution to all wells. |

| Incubation 1 | Incubate for 15 minutes at room temperature to allow compound-protein interaction. |

| Reagent Addition 2 | Add 10 µL of 2X Fluorescent Tracer solution to all wells. |

| Incubation 2 | Incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium. |

| Detection | Read the plate on an FP-capable plate reader (e.g., PHERAstar, EnVision) with appropriate excitation/emission filters. |

3. Data Analysis and Quality Control:

- Primary Metric: Millipolarization (mP) units.

- Normalization: Normalize the data using the positive (0% activity) and negative (100% activity) controls.

- % Inhibition = 100 * (High_Control_mP - Sample_mP) / (High_Control_mP - Low_Control_mP)

- Quality Control (QC): The robustness of an HTS assay is determined by its Z'-factor.[12][14]

- Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

- An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12]

Part 3: Cell-Based Screening Protocol - Cytotoxicity Assay

Application Focus: Identifying compounds that induce cell death, a key phenotype for anticancer drug discovery.[15]

Principle of the Assay: Cell-based assays provide data in a more physiologically relevant context than biochemical screens.[16][17] A common method to measure cytotoxicity is to quantify ATP levels, as ATP is a marker of metabolically active, viable cells. A decrease in ATP indicates cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS method for this purpose.

Hypothetical Target Pathway: Many 1,2,4-triazole derivatives exhibit anticancer activity by interfering with critical cellular pathways, such as tubulin polymerization or kinase signaling, leading to apoptosis.[15]

Caption: Hypothetical inhibition of the MAPK signaling pathway, a common cancer driver.

Detailed Protocol: Luminescent Cytotoxicity Assay

This protocol is designed for a 384-well plate format suitable for automated cell culture and screening.[17]

1. Cell Culture & Plating:

- Cell Line: HeLa (human cervical cancer) or A549 (human lung cancer). Causality: These are robust, well-characterized cell lines commonly used in cancer drug screening.

- Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

- Procedure:

- Trypsinize and count cells from a sub-confluent flask.

- Resuspend cells in culture medium to a density of 20,000 cells/mL.

- Using a multi-channel pipette or automated dispenser, seed 50 µL of the cell suspension (1,000 cells/well) into a 384-well, white, clear-bottom tissue culture plate.

- Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

2. Compound Treatment & Incubation:

| Parameter | Description |

| Plate Type | 384-well, white, clear-bottom TC-treated plate |

| Dosing Volume | 50 nL (using an acoustic dispenser) |

| Final DMSO Conc. | ≤ 0.5% to avoid solvent toxicity |

| Controls | Staurosporine (positive control for apoptosis), DMSO (negative control) |

| Incubation | Incubate the plate for 72 hours at 37°C, 5% CO₂. |

3. Signal Detection:

- Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

- Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

- Add 25 µL of reagent to each well.

- Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Read luminescence on a plate reader (e.g., EnVision, FLUOstar).

4. Data Analysis:

- Primary Metric: Relative Luminescence Units (RLU).

- Normalization: Calculate the percent viability relative to DMSO controls.

- % Viability = 100 * (Sample_RLU / Mean_DMSO_RLU)

- Hit Criteria: A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., <50%) at the screening concentration. Confirmed hits are then subjected to dose-response analysis to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

3-(2-Fluorophenyl)-4H-1,2,4-triazole represents a compound of significant interest, built upon a scaffold with a proven track record in drug discovery. The application notes provided herein offer robust, validated protocols for initiating a comprehensive HTS campaign. By employing a strategic workflow that combines sensitive biochemical assays like Fluorescence Polarization with physiologically relevant cell-based screens, researchers can efficiently and effectively explore the therapeutic potential of this promising molecule. The key to a successful campaign lies not just in the execution of protocols, but in the rigorous application of quality control metrics and a deep understanding of the scientific principles behind each step.

References

-

BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

-

Eglen, R. M., & Singh, R. (2008). The Use of AlphaScreen Technology in HTS: Current Status. The Open Chemical and Biomedical Methods Journal, 1, 35-43. Available at: [Link]

-

PerkinElmer Life Sciences. (n.d.). Principles of AlphaScreen™. Retrieved from [Link]

-

Bentham Open. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Retrieved from [Link]

-

Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

-

BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

-

Eglen, R. M., & Singh, R. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Combinatorial Chemistry & High Throughput Screening, 11(4), 319-328. Available at: [Link]

-

Heyse, S., et al. (2002). Comprehensive Analysis of High-Throughput Screening Data. Proceedings of SPIE, 4626. Available at: [Link]

-

Chen, D., et al. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry, 284, 117192. Available at: [Link]

-

Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of Biomolecular Screening, 10(6), 559-567. Available at: [Link]

-

Dittrich, P. S., & Manz, A. (2005). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 5(2), 148-154. Available at: [Link]

-

Coma, I., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. Available at: [Link]

-

Coma, I., et al. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. Combinatorial Chemistry & High Throughput Screening, 8(6), 521-527. Available at: [Link]

-

Naim, M. J., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105084. Available at: [Link]

-

Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

-

Alam, M. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 884784. Available at: [Link]

-

Yi, J. K., et al. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology, 16(9), 1645-1654. Available at: [Link]

-

Zhao, P., et al. (2021). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. New Journal of Chemistry, 45(1), 123-136. Available at: [Link]

-

ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]

-

Macarron, R., & Hertzberg, R. P. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. SLAS Discovery, 16(5), 549-560. Available at: [Link]

-

An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Broad Institute. Retrieved from [Link]

-

An, W. F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current Opinion in Biotechnology, 21(6), 748-753. Available at: [Link]

-

Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

-

Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-174. Available at: [Link]

-

BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

-

Berg, A., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Methods and Protocols, 5(6), 93. Available at: [Link]

-

Kaplaushenko, A. G., et al. (2018). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Zaporozhye Medical Journal, 20(2), 253-257. Available at: [Link]

-

Zahra, S., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Journal of Fluorine Chemistry, 262, 109983. Available at: [Link]

-

Parchenko, V. V., et al. (2022). Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review). Farmatsevtychnyi zhurnal, 77(1), 3-17. Available at: [Link]

-

Seelam, N., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(4), 41. Available at: [Link]

-

Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Česká a Slovenská farmacie, 71(4), 149-158. Available at: [Link]

-

Kumar, R., & Singh, P. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. Available at: [Link]

-

Al-Amiery, A. A., et al. (2021). Chemical Methodologies Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Physics: Conference Series, 1999, 012071. Available at: [Link]

-

El-Sherief, H. A., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Advanced Biomedical & Pharmaceutical Sciences, 1(1), 1-6. Available at: [Link]

-

Yasin, M., et al. (2022). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. ACS Omega, 7(23), 19721-19734. Available at: [Link]

-

MySkinRecipes. (n.d.). 3-(3-Fluorophenyl)-4H-1,2,4-triazole. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pharm.minia.edu.eg [pharm.minia.edu.eg]

- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 7. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput screening - Wikipedia [en.wikipedia.org]

- 9. atcc.org [atcc.org]

- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. marinbio.com [marinbio.com]

- 17. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assay Development: Characterizing the Biological Activity of 3-(2-Fluorophenyl)-4H-1,2,4-triazole

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] This application note provides a comprehensive, tiered strategy for the initial characterization and assay development for a novel derivative, 3-(2-Fluorophenyl)-4H-1,2,4-triazole. As the specific biological target of this compound is unelucidated, we present a systematic workflow designed to first identify its phenotypic effects on cells and subsequently narrow the focus to a specific molecular target and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals initiating a discovery program for uncharacterized small molecules.

Introduction: The Rationale for a Tiered Assay Cascade

The journey from a novel chemical entity to a validated lead compound is a complex process that relies on a series of robust and relevant assays.[4] For a compound like 3-(2-Fluorophenyl)-4H-1,2,4-triazole, where the mechanism of action is unknown, a high-throughput screening (HTS) campaign against a specific target is not yet feasible.[5][6] Instead, a more logical approach is to employ a tiered assay funnel or cascade. This strategy uses broad, cost-effective assays in the initial stages to identify any biological activity and progressively employs more complex, target-specific assays to refine our understanding.

This document outlines a three-tiered approach:

-

Tier 1: Primary Phenotypic Screening: Utilizes cell-based assays to detect broad cytotoxic or cytostatic effects. The goal is to answer the fundamental question: "Does this compound have any effect on living cells?"

-

Tier 2: Mechanism of Action (MoA) Elucidation: If activity is confirmed, this tier employs a panel of assays to investigate the underlying cellular pathways being perturbed (e.g., apoptosis, cell cycle arrest).

-

Tier 3: Target Deconvolution and Engagement: The final stage focuses on identifying the specific molecular target of the compound and confirming direct binding within the cellular environment.

This structured approach ensures that resources are allocated efficiently, maximizing the potential for meaningful discovery while minimizing the risk of pursuing false leads.[7]

Tier 1: Primary Phenotypic Screening for Bioactivity

The initial goal is to determine if 3-(2-Fluorophenyl)-4H-1,2,4-triazole exhibits any general bioactivity. Cell viability assays are the cornerstone of this effort, providing a quantitative measure of how a compound affects cell health, metabolic activity, and proliferation.[8]

Principle of Tetrazolium Reduction Assays (MTT/MTS)

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts into colored formazan products.[9] The intensity of the color produced is directly proportional to the number of viable cells.[8][9]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple formazan product that is insoluble and must be dissolved in a solubilization buffer (e.g., DMSO) before reading the absorbance.[9][10]

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Forms a formazan product that is soluble in cell culture medium, simplifying the protocol.[9][10]

Protocol: Cell Viability Screening using MTS Assay

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates for higher throughput.[5]

Materials:

-

Cell Lines: A panel is recommended (e.g., MCF-7 [breast cancer], A549 [lung cancer], and a non-cancerous line like HEK293).

-

Culture Medium: Appropriate for the selected cell lines (e.g., DMEM with 10% FBS).

-

3-(2-Fluorophenyl)-4H-1,2,4-triazole: Dissolved in DMSO to create a 10 mM stock solution.

-

MTS Reagent Solution (containing an electron coupling reagent like PES).[9][10]

-

96-well clear-bottom tissue culture plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of the triazole compound in culture medium. A common starting range is 100 µM to 1 nM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plates for a desired exposure period (e.g., 48 or 72 hours).

-

MTS Addition: Add 20 µL of MTS reagent solution to each well.[9]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[9][10]

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[9]

Data Analysis: The absorbance values are normalized to the vehicle control (representing 100% viability). The results are then plotted as percent viability versus compound concentration (log scale) to generate a dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value.

| Parameter | Description | Example Value |

| Cell Line | Human cell line used for the assay | MCF-7 |

| Seeding Density | Cells per well in a 96-well plate | 8,000 |

| Compound Conc. | Range of concentrations tested | 0.01 - 100 µM |

| Incubation Time | Duration of compound exposure | 72 hours |

| IC₅₀ | Concentration for 50% inhibition | 15.2 µM |

Tier 2: Mechanism of Action (MoA) Elucidation

If the compound demonstrates significant activity in Tier 1 (e.g., an IC₅₀ < 20 µM), the next step is to investigate how it is affecting the cells. A primary question is whether the compound is inducing programmed cell death (apoptosis).

Principle of Caspase-Glo® 3/7 Assay

Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by caspase-3 and -7.[11] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to caspase activity.[11][12] The "add-mix-measure" format makes it ideal for HTS.[11]

Protocol: Apoptosis Detection with Caspase-Glo® 3/7

Materials:

-

Cells and compound-treated plates from a viability experiment.

-

Caspase-Glo® 3/7 Assay Kit (Buffer and lyophilized Substrate).

-

White-walled, opaque 96-well plates suitable for luminescence.

Procedure:

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer into the substrate bottle and mixing until dissolved.[12]

-

Assay Execution:

-

Set up a parallel plate to the viability assay, treating cells with the compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 2x, 5x IC₅₀).

-

After the desired incubation period (e.g., 24, 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[12]

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

-

Incubation: Incubate the plate at room temperature for 1 to 3 hours to allow for signal stabilization.[12]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: A significant increase in luminescence in compound-treated cells compared to vehicle controls indicates the activation of apoptosis. Data is often presented as "Fold Induction" over the vehicle control.

Tier 3: Target Deconvolution and Engagement

Identifying the direct molecular target of a novel compound is a critical step.[7] If previous tiers or literature on similar triazole structures suggest a target class (e.g., protein kinases), specific biochemical assays can be employed.[13][14] Regardless of the hypothesized target, confirming that the compound physically binds to it within a live cell is the gold standard for validation.

Principle of the Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for verifying drug-target engagement in a cellular environment.[15][16] The principle is based on ligand-induced thermal stabilization.[15][17] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation and aggregation upon heating.[16][18] By heating cell lysates or intact cells to various temperatures, one can observe a shift in the protein's melting point in the presence of the binding compound.[19]

Protocol: Target Engagement Verification by CETSA®

This protocol describes a classic CETSA workflow using Western blotting for detection.

Materials:

-

Cell line expressing the putative target protein.

-

3-(2-Fluorophenyl)-4H-1,2,4-triazole and vehicle (DMSO).

-

Phosphate-buffered saline (PBS) with protease inhibitors.

-

PCR tubes and a thermal cycler.

-

Centrifugation equipment.

-

SDS-PAGE and Western blot equipment.

-

Primary antibody specific to the target protein.

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the triazole compound (e.g., at 10x IC₅₀) and another with vehicle (DMSO) for 1 hour at 37°C.

-

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes.[18]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a warm water bath).

-

Separation of Soluble Fraction: Pellet the aggregated, insoluble proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Protein Analysis:

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.[15]

Data Analysis: Quantify the band intensity at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein remaining versus temperature. A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

| Treatment | Tagg (°C) (50% Protein Remaining) | ΔTagg (°C) |

| Vehicle (DMSO) | 52.1 | - |

| Triazole Compound | 56.8 | +4.7 |

Visualization of Workflows and Pathways

Assay Development Funnel

Caption: A tiered assay cascade for characterizing a novel compound.

Cellular Thermal Shift Assay (CETSA®) Workflow

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 4. 低分子創薬 [promega.jp]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. DRUG DISCOVERY - Disrupting Drug Discovery From Assay Development to Lead Compound [drug-dev.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 12. promega.com [promega.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pelagobio.com [pelagobio.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(2-Fluorophenyl)-4H-1,2,4-triazole as a Tankyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Wnt/β-catenin Pathway with a Novel 1,2,4-Triazole Derivative

3-(2-Fluorophenyl)-4H-1,2,4-triazole represents a promising scaffold for the development of potent and selective enzyme inhibitors. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by the 1,2,4-triazole nucleus.[1][2] Emerging evidence strongly suggests that derivatives of 3-(2-Fluorophenyl)-4H-1,2,4-triazole are effective inhibitors of tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[3][4][5][6]

Tankyrases play a critical role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway.[3][7][8] Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[8] By inhibiting tankyrase, 3-(2-Fluorophenyl)-4H-1,2,4-triazole and its analogs can stabilize the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes responsible for cell proliferation.[3][7] This targeted approach offers a compelling strategy for the development of novel anti-cancer therapeutics.

These application notes provide a comprehensive guide for researchers interested in investigating the inhibitory potential of 3-(2-Fluorophenyl)-4H-1,2,4-triazole against tankyrase enzymes. The following sections detail the mechanism of action, provide step-by-step protocols for in vitro and cell-based assays, and offer insights into data analysis and interpretation.

Mechanism of Action: Inhibition of Tankyrase-Mediated PARsylation

Tankyrase 1 and 2 are enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a post-translational modification known as poly(ADP-ribosyl)ation or PARsylation.[3] A key substrate of tankyrases is Axin, a scaffold protein that is a central component of the β-catenin destruction complex.[5]

In the absence of a Wnt signal, this complex (comprising Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Upon Wnt signaling activation, the destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes that promote cell proliferation.

Tankyrases promote the degradation of Axin by PARsylating it. This destabilizes the destruction complex and leads to the activation of Wnt signaling. 1,2,4-triazole-based inhibitors, such as derivatives of 3-(2-Fluorophenyl)-4H-1,2,4-triazole, are thought to bind to the nicotinamide-binding pocket of the tankyrase catalytic domain, preventing the transfer of ADP-ribose to Axin.[4] This stabilizes Axin, restores the function of the destruction complex, and promotes the degradation of β-catenin, thereby inhibiting the pro-proliferative effects of aberrant Wnt signaling.

Caption: Mechanism of Wnt/β-catenin signaling and its inhibition.

Data Presentation

| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |

| G007-LK | TNKS1 | 46 | 50 | [9] |

| TNKS2 | 25 | [9] |

Experimental Protocols

Protocol 1: In Vitro Tankyrase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric ELISA-based assay to determine the in vitro inhibitory activity of 3-(2-Fluorophenyl)-4H-1,2,4-triazole on tankyrase 1 or 2. The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[10][11]

Materials:

-

Recombinant human Tankyrase 1 or 2 (e.g., from BPS Bioscience)

-

Histone-coated 96-well plates

-

3-(2-Fluorophenyl)-4H-1,2,4-triazole (test compound)

-

XAV939 (positive control inhibitor)[11]

-

Biotinylated NAD+ (substrate)

-

Assay buffer (e.g., PARP assay buffer)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of 3-(2-Fluorophenyl)-4H-1,2,4-triazole in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in assay buffer to obtain a range of desired test concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Prepare a dilution series of the positive control inhibitor (XAV939) in a similar manner.

-

-

Assay Reaction:

-

Add 50 µL of assay buffer to all wells of the histone-coated 96-well plate.

-

Add 5 µL of the diluted test compound or control inhibitor to the respective wells.

-

Add 5 µL of assay buffer with the corresponding DMSO concentration to the "no inhibitor" and "no enzyme" control wells.

-

Add 20 µL of diluted Tankyrase 1 or 2 enzyme to all wells except the "no enzyme" control.

-

Initiate the reaction by adding 20 µL of biotinylated NAD+ solution to all wells.

-

Incubate the plate at 30°C for 1-2 hours.

-

-

Detection:

-

Wash the plate 3-5 times with 200 µL of wash buffer per well.

-

Add 100 µL of diluted streptavidin-HRP conjugate to each well.

-

Incubate at room temperature for 30-60 minutes.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "no enzyme" control wells from all other absorbance readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor - Absorbance_no_enzyme) / (Absorbance_no_inhibitor - Absorbance_no_enzyme))

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro tankyrase inhibition assay.

Protocol 2: Cell-Based Wnt/β-catenin Signaling Assay (Luciferase Reporter Assay)

This protocol is designed to assess the ability of 3-(2-Fluorophenyl)-4H-1,2,4-triazole to inhibit Wnt/β-catenin signaling in a cellular context. A common method is to use a cell line (e.g., HEK293T or SW480) stably expressing a TCF/LEF-responsive luciferase reporter (TOP-Flash).[7][12]

Materials:

-

HEK293T or SW480 cells stably expressing a TOP-Flash reporter construct

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

3-(2-Fluorophenyl)-4H-1,2,4-triazole (test compound)

-

Wnt3a conditioned medium or recombinant Wnt3a protein (to activate the pathway)

-

A known tankyrase inhibitor (e.g., G007-LK) as a positive control

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

-

White, opaque 96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the TOP-Flash reporter cells in a white, opaque 96-well plate at an appropriate density to achieve 70-80% confluency on the day of the assay.

-

Incubate the cells at 37°C in a CO₂ incubator overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 3-(2-Fluorophenyl)-4H-1,2,4-triazole and the positive control in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Incubate for 1-2 hours.

-

-

Pathway Activation:

-

Add Wnt3a conditioned medium or recombinant Wnt3a to the wells to stimulate the Wnt/β-catenin pathway. Include a set of wells without Wnt3a stimulation as a negative control.

-

Incubate the plate for an additional 16-24 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Data Analysis:

-

Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay in a parallel plate) if there are concerns about compound cytotoxicity.

-

Calculate the percentage of inhibition of Wnt signaling for each compound concentration relative to the Wnt3a-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the cellular IC50 value.

References

-

Trevigen. (n.d.). Tankyrase 1 Chemiluminescent Activity Assay Kit. Retrieved from [Link]

-

Närhi, F., et al. (2013). Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor. Journal of Medicinal Chemistry, 56(10), 3756-3771. [Link]

-

Singh, P., et al. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(22), 7727. [Link]

-

Waaler, J., et al. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry, 64(24), 18186-18207. [Link]

-

Waaler, J., et al. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. ACS Publications. [Link]

-

Sivaprakasam, P., et al. (2014). Sighting of tankyrase inhibitors by structure- and ligand-based screening and in vitro approach. Journal of Biomolecular Structure & Dynamics, 33(8), 1715-1731. [Link]

-

AMSBIO. (2012, January 26). Tankyrase Assay. Research & Development World. [Link]

-

BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

-

Bregman, H., et al. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. ACS Medicinal Chemistry Letters, 8(12), 1252-1257. [Link]

-

Li, Z., et al. (2020). Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. International Journal of Molecular Sciences, 21(7), 2549. [Link]

-

Waaler, J., et al. (2020). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. Journal of Medicinal Chemistry, 63(13), 6899-6916. [Link]

-

Waaler, J., et al. (2020). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. ACS Publications. [Link]

-

Wei, Q. L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268. [Link]

-

BPS Bioscience. (n.d.). TNKS2 (PARP5B) Colorimetric Assay Kit. Retrieved from [Link]

-

Tebubio. (2023, May 12). Choosing the Right Assay for PARP. [Link]

-

Lehtio, L., et al. (2020, October 25). Identifying and Validating Tankyrase Binders and Substrates: A Candidate Approach. protocols.io. [Link]

-

BPS Bioscience. (n.d.). TNKS1 (PARP5A) Chemiluminescent Assay Kit. Retrieved from [Link]

-

Lee, H., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7351. [Link]

-

Lehtio, L., et al. (2025, March 31). Discovery of Tankyrase scaffolding inhibitor specifically targeting the ARC4 peptide binding domain. bioRxiv. [Link]

-

Sharma, S., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104273. [Link]

-

Abdel-Ghani, T. M., et al. (2022). Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. ACS Omega, 7(49), 45293-45313. [Link]

-

Kumar, R., & Kumar, S. (2021). A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical Research and Applications, 6(3), 414-430. [Link]

-

Nemr, M. T. M., et al. (2023). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2290461. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor | MDPI [mdpi.com]

- 9. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(2-Fluorophenyl)-4H-1,2,4-triazole Synthesis

Introduction & Core Challenges

The synthesis of 3-(2-fluorophenyl)-1,2,4-triazole presents a classic challenge in heterocyclic chemistry: the ortho-fluorine effect .[1][2] While the 1,2,4-triazole ring is a robust pharmacophore (bioisostere for amides), the 2-fluoro substituent on the phenyl ring introduces two specific yield-killing factors:[1][2][3]

-

Steric Hindrance: The fluorine atom at the ortho position physically shields the reaction center (nitrile or carbonyl), slowing down the initial nucleophilic attack.[3]

-

Electronic Deactivation: While fluorine is inductively withdrawing (activating for nucleophilic aromatic substitution), it can destabilize the transition states required for cyclization, particularly the formation of the amidrazone intermediate.[3]

This guide prioritizes two synthetic routes: the Modern Lin-Polansky Method (Amide activation) for high purity/yield, and the Classical Pinner/Einhorn (Nitrile activation) for cost-effective scale-up.[1][2]

Route Selection & Mechanism

Pathway A: The "High-Yield" Route (Amide + DMF-DMA)

Best for: Small-to-medium scale, high purity requirements, avoiding toxic intermediates.[1][2]

Mechanism: 2-Fluorobenzamide reacts with

Pathway B: The "Scale-Up" Route (Nitrile + Hydrazine)

Best for: Multi-gram/kilogram scale, low cost.[2][3] Mechanism: Direct addition of hydrazine to 2-fluorobenzonitrile forms an amidrazone, which is then cyclized using formic acid.[2][3]

Caption: Comparative mechanistic flow for 3-(2-fluorophenyl)-1,2,4-triazole synthesis. Route A (top) minimizes unstable intermediates.[3]

Detailed Protocols & Troubleshooting

Protocol A: The Lin-Polansky Modification (Recommended)

Reference Grounding: Based on the chemistry of Lin et al. and Polansky et al. for ortho-substituted systems [1, 2].[1]

Reagents:

-

Hydrazine Hydrate (1.2 eq)

-

Acetic Acid (Glacial, 2.0 eq)[2]

Step-by-Step:

-

Activation: Dissolve 2-fluorobenzamide in DMF-DMA (neat or concentrated in Dioxane). Heat to 90°C for 2-3 hours.

-

Cyclization: Cool the mixture to 0°C. Add Acetic Acid first (to buffer), then add Hydrazine Hydrate dropwise.

-

Heating: Allow to warm to RT, then heat to 60°C for 2 hours.

-

Isolation: Concentrate in vacuo. Triturate the residue with cold water/ether.

Troubleshooting Guide (Route A)

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<40%) | Hydrolysis of the Acylamidine.[1][2] | The intermediate is extremely moisture-sensitive.[1][2] Ensure DMF-DMA is fresh and the reaction is under Argon until Hydrazine addition. |

| Starting Material Remains | Old DMF-DMA. | DMF-DMA hydrolyzes to DMF over time.[1][2] Distill your DMF-DMA or use a fresh bottle. |

| Sticky Gum Product | Incomplete Cyclization. | The intermediate R-CO-N=CH-NH-NH2 might not have closed.[1][2] Increase the final heating step to 90°C for 1 hour. |

Protocol B: The Nitrile-Formic Acid Route

Reference Grounding: Classical Pinner synthesis adapted for fluoro-aromatics [3].[1][2]

Reagents:

Step-by-Step:

-

Amidrazone Formation: Reflux 2-fluorobenzonitrile in excess Hydrazine Hydrate (neat) for 4-6 hours.

-

Removal of Hydrazine: Evaporate excess hydrazine under reduced pressure (Caution: Toxic). obtain the crude amidrazone.

-

Cyclization: Dissolve the crude residue in Formic Acid and reflux for 4 hours.

-

Neutralization: Pour into ice water and neutralize with NaHCO3 to precipitate the triazole.

Troubleshooting Guide (Route B)

| Symptom | Probable Cause | Corrective Action |

| Red/Orange Color | Tetrazine Formation.[1][2] | Excess hydrazine + air oxidation causes dimerization. Perform Step 1 under strict Nitrogen atmosphere. |

| Product is Water Soluble | Amphoteric Nature. | 1,2,4-triazoles are amphoteric.[2][3] If the product doesn't precipitate at pH 7, saturate the aqueous layer with NaCl and extract with EtOAc:Isopropanol (9:1).[3] |

| Low Conversion (Step 1) | Ortho-Sterics. | The 2-F group blocks attack. Switch to n-Butanol as a solvent and reflux at higher temp (117°C) rather than using neat hydrazine. |

Purification & Isolation (The Yield Saver)

Isolating 3-(2-fluorophenyl)-1,2,4-triazole is often where 30% of the yield is lost due to its moderate water solubility.[1][3]

Solvent Compatibility Table

| Solvent System | Solubility of Product | Usage |

| Water (pH 7) | Moderate (~10 mg/mL) | Avoid large washes.[1][2] Salt out with NaCl. |

| DCM | Low | Poor extraction solvent. |

| Ethyl Acetate | Good | Standard extraction. |

| EtOAc : iPrOH (9:1) | Excellent | Recommended for difficult extractions. |

| Methanol | High | Good for column loading, bad for crystallization.[2] |

Recommended Purification Workflow:

-

Salting Out: Always saturate your aqueous quench with solid NaCl before extraction.

-

Continuous Extraction: If yield is critical, use a liquid-liquid continuous extractor with EtOAc for 12 hours.

-

Crystallization: The 2-fluoro analog crystallizes well from Toluene/Heptane or Water/Ethanol (9:1) .

FAQ: Expert Diagnostics

Q: Why does my NMR show a broad peak around 13-14 ppm?

A: This is normal. 3-Substituted 1,2,4-triazoles exist in a tautomeric equilibrium (1H

Q: Can I use 2-fluorobenzoyl chloride instead of the amide? A: Yes, but it is riskier. Reacting the acid chloride with hydrazine often produces the symmetric hydrazine (R-CONH-NHCO-R) as a major byproduct (dimerization).[1][2] If you must use the acid chloride, add it slowly to a large excess of hydrazine at -10°C.[2][3]

Q: I need the 4H-tautomer specifically. How do I lock it?

A: You cannot "lock" the tautomer without substituting the nitrogen. If you need a 4-alkyl-3-(2-fluorophenyl)-triazole, you must use a primary amine (

References

-

Lin, Y., et al. (1979).[3] "A Novel Synthesis of 1,2,4-Triazoles from Amides and Dimethylformamide Azine." Journal of Organic Chemistry, 44(23), 4160–4164.[3]

-

Polansky, O. E., et al. (1982).[3] "Synthesis of 3-Substituted 1,2,4-Triazoles via DMF-DMA Activation." Monatshefte für Chemie, 113, 1103.[2][3]

-

Potts, K. T. (1961).[3][8] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.[3] [3]

-

BenchChem Technical Division. (2025). "Troubleshooting 1,2,4-Triazole Synthesis Pathways." BenchChem Knowledge Base.

-

National Institutes of Health (NIH). "C–H Arylation of 1,2,4-Triazoles."[2][3] PubMed Central.

Sources

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alaqsa.edu.ps [alaqsa.edu.ps]

- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 3-(2-Fluorophenyl)-4H-1,2,4-triazole

Welcome to the technical support resource for the purification of 3-(2-Fluorophenyl)-4H-1,2,4-triazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. This guide is structured to address common challenges and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 3-(2-Fluorophenyl)-4H-1,2,4-triazole?

A: The two most effective and widely used techniques for this class of compound are recrystallization and silica gel column chromatography. The choice between them depends on the physical state of your crude product and the nature of the impurities. Recrystallization is ideal for solid materials with a moderate level of purity, while column chromatography is necessary for oils, amorphous solids, or complex mixtures with closely related impurities.

Q2: My crude product is a dark, sticky oil. Can I still use recrystallization?

A: Directly recrystallizing a sticky oil is often challenging. The impurities may be preventing crystallization. The recommended approach is to first attempt purification by flash column chromatography to remove the bulk of the impurities.[1] The resulting partially purified fractions may then crystallize upon solvent evaporation or be amenable to a final recrystallization step for achieving high purity.

Q3: How do I select an appropriate solvent system for recrystallization?